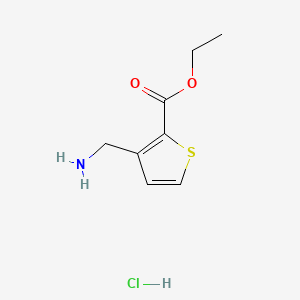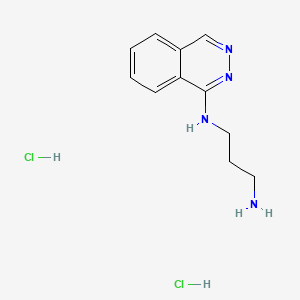![molecular formula C12H23NO3 B6609197 tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate CAS No. 2354064-07-4](/img/structure/B6609197.png)
tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopropyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclopropyl and hydroxypropan-2-yl groups.
Cyclopropylmethyl carbamate: Similar structure but without the tert-butyl group.
Hydroxypropan-2-yl carbamate: Lacks the cyclopropyl group but has similar functional groups.
Uniqueness: tert-Butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLPUSOYSGAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)




![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)


![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)


![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)

